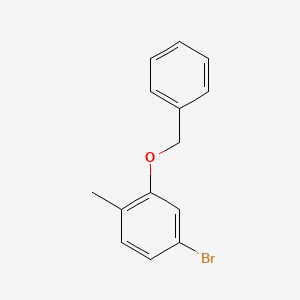

2-(Benzyloxy)-4-bromo-1-methylbenzene

Descripción general

Descripción

2-(Benzyloxy)-4-bromo-1-methylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the second position, a bromine atom at the fourth position, and a methyl group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-bromo-1-methylbenzene typically involves the following steps:

Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where benzyl alcohol reacts with the appropriate brominated benzene derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Methylation: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The benzylic position (adjacent to the benzene ring) can undergo oxidation to form benzylic alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products:

Oxidation: Benzylic alcohols or ketones.

Reduction: 2-(Benzyloxy)-1-methylbenzene.

Substitution: 2-(Benzyloxy)-4-substituted-1-methylbenzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Benzyloxy)-4-bromo-1-methylbenzene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds.

Key Applications :

- Drug Development : The compound serves as a precursor for synthesizing drugs with potential therapeutic effects, particularly in oncology and infectious disease treatments.

- Structure-Activity Relationship (SAR) Studies : It is used to explore the relationship between chemical structure and biological activity, aiding in the design of more effective drug candidates.

Recent studies have highlighted the potential biological activities of this compound, including antimicrobial and anticancer properties.

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for notable strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1–4 |

| Acinetobacter baumannii | 1–4 |

These findings suggest its potential as a lead compound for developing new antibiotics targeting resistant infections.

Anticancer Properties :

The compound has also been investigated for its ability to inhibit cancer cell growth. The inhibitory concentrations (IC) against various cancer cell lines are shown in the table below:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

Research indicates that treatment with this compound can induce cell cycle arrest and trigger apoptosis in cancer cells, marking it as a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- In Vivo Efficacy Against Bacterial Infections : A study using a mouse model showed that administration of this compound significantly reduced bacterial load in infected tissues compared to controls.

- Tumor Growth Inhibition : In another study involving tumor-bearing mice, treatment with this compound resulted in a marked reduction in tumor size and weight, indicating its potential as an effective anticancer agent.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through well-defined organic reaction mechanisms. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

2-(Benzyloxy)-1-methylbenzene: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-1-methylbenzene:

2-(Benzyloxy)-4-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

Uniqueness: 2-(Benzyloxy)-4-bromo-1-methylbenzene is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Actividad Biológica

Overview

2-(Benzyloxy)-4-bromo-1-methylbenzene, also known by its CAS number 1114808-93-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 227.1 g/mol

- Structure : The compound features a bromine atom and a benzyloxy group attached to a methyl-substituted benzene ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing benzyloxy groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 16 μg/mL to 32 μg/mL against multiple pathogens .

Anticancer Activity

Studies have demonstrated that certain brominated aromatic compounds possess anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, they can interact with topoisomerase II, leading to DNA damage and subsequent cell death. The potential of this compound in cancer treatment is an area of ongoing research.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have been shown to bind to DNA and interfere with replication processes.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell survival and proliferation.

- Cell Signaling Modulation : It can modulate key signaling pathways, influencing cellular responses such as apoptosis and inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzyloxy-substituted compounds against various fungi and bacteria. The results indicated that these compounds effectively inhibited growth at low concentrations, suggesting their potential as therapeutic agents in treating infections .

- Cytotoxicity in Cancer Cell Lines : In vitro studies using cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating significant potency against specific cancer types.

Data Table of Biological Activities

Propiedades

IUPAC Name |

4-bromo-1-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTWVEOFPMJZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678994 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114808-93-3 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.